molecular formula C11H25NO B2504044 11-Aminoundecan-1-ol CAS No. 27780-89-8

11-Aminoundecan-1-ol

Cat. No.: B2504044
CAS No.: 27780-89-8
M. Wt: 187.327
InChI Key: QCSCNTGILDKNRW-UHFFFAOYSA-N
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Description

11-Aminoundecan-1-ol is an organic compound with the molecular formula C₁₁H₂₅NO. It is a bifunctional molecule, meaning it contains two functional groups: an amino group (-NH₂) and a hydroxyl group (-OH).

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Aminoundecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-aminoundecanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced techniques such as chromatography and distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form primary amines or alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

11-Aminoundecan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its bifunctional nature allows for versatile chemical modifications.

    Biology: The compound has shown potential as an antimicrobial agent against human pathogens, including HIV and plant viruses.

    Medicine: Research has indicated its efficacy in inhibiting the replication of human Herpes simplex virus types 1 and 2 (HSV) in vitro.

    Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. .

Mechanism of Action

The mechanism of action of 11-Aminoundecan-1-ol involves its ability to bind to specific receptors and stabilize them. This binding prevents the attachment of viruses to host cells, thereby inhibiting viral replication. The compound’s bifunctional nature allows it to interact with multiple molecular targets, enhancing its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

    11-Aminoundecanoic acid: Similar in structure but lacks the hydroxyl group.

    1-Aminoundecane: Similar in structure but lacks the hydroxyl group.

    11-Hydroxyundecanoic acid: Similar in structure but lacks the amino group.

Uniqueness: 11-Aminoundecan-1-ol is unique due to its bifunctional nature, containing both an amino and a hydroxyl group. This allows for a wider range of chemical reactions and applications compared to its similar counterparts .

Properties

IUPAC Name

11-aminoundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCNTGILDKNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27780-89-8
Record name 11-aminoundecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11-bromoundecan-1-ol (the compound 31) (15.1 g) was dissolved in 250 ml of acetonitrile, and 15.7 g of sodium azide was added to that, followed by 18-hour reaction caused by refluxing. After cooled down to room temperature, the solid components were removed by filtration. The solvent of the filtrate was distilled away under reduced pressure, to obtain 13.9 g of a transparent, viscous liquid. Of this liquid, 8.34 g was dissolved in 60 ml of THF distilled from calcium hydride in a nitrogen atmosphere, and was cooled in an ice bath. Lithium aluminum hydride (2.53 g) was then dried, and was dissolved in 250 ml of THF. The resultant was dripped, and was then stirred in an ice bath for one hour. After that, 2.5 ml of ion-exchange water, 3.5 ml of 15 wt % aqueous sodium hydride solution, and 7.5 ml of ion-exchange water were added so as to stop reactions. The precipitate generated was removed by filtration, and the solvent of the filtrate was distilled away under reduced pressure. After the filtrate was dried under reduced pressure, the dried filtrate was dissolved in 60 ml of THF, and the same volume of heptane was added to that. The precipitate generated was collected by filtration, to obtain 5.1 g of a white solid 32.
Quantity
0 (± 1) mol
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reactant
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[Compound]
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compound 31
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0 (± 1) mol
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reactant
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250 mL
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15.7 g
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reactant
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60 mL
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Reaction Step Three

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